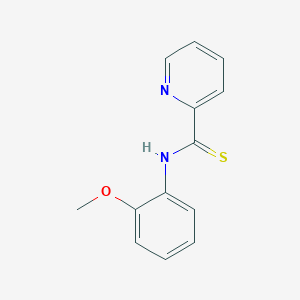![molecular formula C16H15Cl2NOS B5732116 N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide, also known as CMPD-1, is a chemical compound that has been the subject of scientific research for its potential use in various applications. This compound belongs to the class of amides and thioethers and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide involves the inhibition of specific enzymes involved in various cellular processes. For example, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a role in cancer progression and neurodegenerative diseases. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can prevent the growth of cancer cells and protect neurons from damage.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells, induce apoptosis (cell death), and reduce tumor size in animal models. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and minimal off-target effects. Additionally, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to be relatively stable and easy to synthesize. However, one limitation of using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is its potential toxicity, which requires careful handling and monitoring.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in scientific research. One direction is the development of new drugs based on the structure of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide for the treatment of specific diseases. Another direction is the further study of the mechanism of action of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide and its potential targets in different cellular processes. Additionally, the use of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in combination with other compounds or therapies could enhance its effectiveness in various applications.
Conclusion
In conclusion, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide is a chemical compound that has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. Its mechanism of action involves the inhibition of specific enzymes, and it has been shown to have various biochemical and physiological effects. While there are advantages to using N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide in lab experiments, careful handling and monitoring are required due to its potential toxicity. Overall, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has great potential for the development of new drugs and the further understanding of specific cellular processes.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide can be synthesized using different methods, but the most commonly used method involves the reaction of 3-chloro-2-methylphenyl isocyanate with 4-chlorobenzenethiol in the presence of a base. The reaction results in the formation of N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide as a yellow solid with a melting point of 95-97°C. This method has been optimized to give high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been extensively studied for its potential use in various applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cancer progression. In neuroscience, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a tool to study the role of specific proteins in the brain. In drug discovery, N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide has been used as a lead compound for the development of new drugs targeting specific diseases.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NOS/c1-11-14(18)3-2-4-15(11)19-16(20)9-10-21-13-7-5-12(17)6-8-13/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZTKBRYZUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5732051.png)


![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)

![N-(3-acetylphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5732086.png)

![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)